- Antiinflammatory 16-B alkylated pregnanes, United Kingdom, , ,
Cas no 912-38-9 (9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate)

912-38-9 structure
Produktname:9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 9β,11β-Epoxy-17,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-Acetate
- 9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate
- Pregna-1,4-diene-3,20-dione,21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-, (9b,11b,16b)-
- 9b-Pregna-1,4-diene-3,20-dione,9,11b-epoxy-17,21-dihydroxy-16b-methyl-, 21-acetate(6CI,7CI,8CI)
- (9β,11β,16β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
- 9β-Pregna-1,4-diene-3,20-dione, 9,11β-epoxy-17,21-dihydroxy-16β-methyl-, 21-acetate (6CI, 7CI, 8CI)
- EINECS 213-012-8
- Q4RBW718KS
- 9.BETA.,11.BETA.-EPOXY-17-HYDROXY-16.ALPHA.-METHYL-3,20-DIOXOPREGNA-1,4-DIEN-21-YL ACETATE
- 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene 21-Acetate
- 17-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-21-yl acetate
- 9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate
- 9.BETA.-PREGNA-1,4-DIENE-3,20-DIONE, 9,11.BETA.-EPOXY-17,21-DIHYDROXY-16.BETA.-METHYL-, 21-ACETATE
- 9?,11?-Epoxy-17,21-dihydroxy-16?-methylpregna-1,4-diene-3,20-dione 21-Acetate
- PREGNA-1,4-DIENE-3,20-DIONE, 21-(ACETYLOXY)-9,11-EPOXY-17-HYDROXY-16-METHYL-, (9.BETA.,11.BETA.,16.BETA.)-
- 912-38-9
- 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate
- AKOS030243017
- (+)-(9beta,11beta,16beta)-21-(Acetyloxy)-9,11-epoxy-17-hydroxy-16-methyl-pregna-1,4-diene-3,20-dione; Betamethasone Acetate EP Impurity D
- NS00042007
- [2-[(1S,2S,10S,11S,13S,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
- 9-DEFLUORO EPOXY BETAMETHASONE ACETATE
- BETAMETHASONE ACETATE IMPURITY D [EP IMPURITY]
- UNII-Q4RBW718KS
- DTXSID10919891
- 9,11.BETA.-EPOXY-17-HYDROXY-16.BETA.-METHYL-3,20-DIOXO-9.BETA.-PREGNA-1,4-DIENE-21-YL ACETATE
- SCHEMBL5708007
- Q27286994
-
- Inchi: 1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17-,18-,20-,21-,22-,23-,24+/m0/s1
- InChI-Schlüssel: MONKXVNQUJNHLQ-LGLNQOIUSA-N
- Lächelt: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3C[C@H](C)[C@](O)(C(=O)COC(=O)C)[C@]3(C[C@H]3[C@@]21O3)C
Berechnete Eigenschaften
- Genaue Masse: 414.20423867g/mol
- Monoisotopenmasse: 414.20423867g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 4
- Komplexität: 919
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 93.2Ų
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | E589185-100mg |
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate |
912-38-9 | 100mg |
$ 176.00 | 2023-09-07 | ||
TRC | E589185-1g |
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate |
912-38-9 | 1g |
$ 1420.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210727-1mg |
9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate, |
912-38-9 | 1mg |
¥2407.00 | 2023-09-05 | ||
A2B Chem LLC | AH88187-100mg |
9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate |
912-38-9 | 100mg |
$290.00 | 2024-05-20 | ||
TRC | E589185-10mg |
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate |
912-38-9 | 10mg |
$ 98.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-210727-1 mg |
9,11-Epoxy-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione 21-acetate, |
912-38-9 | 1mg |
¥2,407.00 | 2023-07-10 | ||
TRC | E589185-1000mg |
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate |
912-38-9 | 1g |
$1397.00 | 2023-05-18 | ||
A2B Chem LLC | AH88187-1g |
9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate |
912-38-9 | 1g |
$1480.00 | 2024-05-20 | ||
A2B Chem LLC | AH88187-10mg |
9beta,11beta-epoxy-17,21-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate |
912-38-9 | 10mg |
$215.00 | 2024-05-20 |
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 45 - 55 °C; 1 h, 35 - 45 °C
1.2 Solvents: Tetrahydrofuran ; 45 - 55 °C
1.3 Reagents: Hydrogen peroxide , Ammonium chloride Solvents: Water ; 2 h, 15 - 25 °C; -5 - 5 °C
2.1 Reagents: Calcium oxide Solvents: Methanol , Tetrahydrofuran
2.2 Reagents: Calcium chloride Solvents: Methanol
2.3 Reagents: Iodine ; 3 h, -5 - 5 °C; 1 h, -5 - 5 °C
3.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt
4.1 Solvents: Acetone ; rt → 0 °C
4.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C
4.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C
4.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C
4.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C
1.2 Solvents: Tetrahydrofuran ; 45 - 55 °C
1.3 Reagents: Hydrogen peroxide , Ammonium chloride Solvents: Water ; 2 h, 15 - 25 °C; -5 - 5 °C
2.1 Reagents: Calcium oxide Solvents: Methanol , Tetrahydrofuran
2.2 Reagents: Calcium chloride Solvents: Methanol
2.3 Reagents: Iodine ; 3 h, -5 - 5 °C; 1 h, -5 - 5 °C
3.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt
4.1 Solvents: Acetone ; rt → 0 °C
4.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C
4.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C
4.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C
4.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C
Referenz
- Method for preparation of Betamethasone and its derivative, China, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt
2.1 Solvents: Acetone ; rt → 0 °C
2.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C
2.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C
2.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C
2.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C
2.1 Solvents: Acetone ; rt → 0 °C
2.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C
2.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C
2.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C
2.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C
Referenz
- Method for preparation of Betamethasone and its derivative, China, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Acetone ; rt → 0 °C
1.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C
1.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C
1.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C
1.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C
Referenz
- Method for preparation of Betamethasone and its derivative, China, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Calcium oxide Solvents: Methanol , Tetrahydrofuran
1.2 Reagents: Calcium chloride Solvents: Methanol
1.3 Reagents: Iodine ; 3 h, -5 - 5 °C; 1 h, -5 - 5 °C
2.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt
3.1 Solvents: Acetone ; rt → 0 °C
3.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C
3.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C
3.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C
3.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C
1.2 Reagents: Calcium chloride Solvents: Methanol
1.3 Reagents: Iodine ; 3 h, -5 - 5 °C; 1 h, -5 - 5 °C
2.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt
3.1 Solvents: Acetone ; rt → 0 °C
3.2 Reagents: N-Bromosuccinimide ; 0 °C; 2 h, 5 - 10 °C
3.3 Reagents: Sodium carbonate Solvents: Water ; pH 6.5, 5 - 10 °C; 10 °C → 22 °C
3.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 18 - 22 °C; 2 h, 20 - 25 °C
3.5 Reagents: Acetic acid ; pH 7, 20 - 25 °C
Referenz
- Method for preparation of Betamethasone and its derivative, China, , ,
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Raw materials
- Pregna-1,4,9(11),16-tetraene-3,20-dione
- Pregna-1,4,9(11)-triene-3,20-dione,17-hydroxy-21-iodo-16-methyl-, (16b)-
- Pregna-1,4,9(11)-triene-3,20-dione,17-hydroxy-16-methyl-, (16b)-
- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Preparation Products
9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate Verwandte Literatur
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
912-38-9 (9b,11b-Epoxy-17,21-dihydroxy-16b-methylpregna-1,4-diene-3,20-dione 21-Acetate) Verwandte Produkte
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 1107-99-9(Prednisolone Pivalate)
- 2921-57-5(Methylprednisolone succinate)
- 86401-95-8(6a-Methyl Prednisolone Aceponate)
- 13609-67-1(hydrocortisone 17-butyrate)
- 125-10-0(Prednisone Acetate)
- 50-03-3(Hydrocortisone acetate)
- 1106-03-2(Meprednisone Acetate)
Empfohlene Lieferanten
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge
